molecular formula C8H7ClN2O2 B567827 3-Chloro-1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylic acid CAS No. 1257852-46-2

3-Chloro-1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylic acid

Cat. No.: B567827
CAS No.: 1257852-46-2
M. Wt: 198.606
InChI Key: CIVWCYZTYFSELC-UHFFFAOYSA-N
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Description

3-Chloro-1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylic acid is a heterocyclic compound that features a fused imidazo[1,2-a]pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with chloroacetic acid in the presence of a base, followed by cyclization to form the imidazo[1,2-a]pyridine core. The chlorination step is usually achieved using thionyl chloride or phosphorus oxychloride under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar routes but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the compound meets pharmaceutical-grade standards.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may have distinct biological activities.

    Cyclization Reactions: Further cyclization can lead to more complex heterocyclic structures.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications in medicinal chemistry .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its interactions with enzymes and receptors, making it a candidate for drug development.

    Medicine: Potential therapeutic agent for treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism by which 3-Chloro-1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylic acid exerts its effects involves binding to specific molecular targets such as enzymes or receptors. This binding can modulate the activity of these targets, leading to therapeutic effects. The compound’s unique structure allows it to fit into the active sites of these targets, thereby influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine
  • 1,2,3-Triazolo[1,5-a]pyridine derivatives

Uniqueness

Compared to similar compounds, 3-Chloro-1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable scaffold in drug discovery and development.

Properties

IUPAC Name

3-chloro-1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O2/c9-6-4-10-7-5(8(12)13)2-1-3-11(6)7/h1-4,7,10H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIVWCYZTYFSELC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(C(=C1)C(=O)O)NC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60744771
Record name 3-Chloro-1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60744771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257852-46-2
Record name 3-Chloro-1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60744771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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